Vaticanol B
Description
Structure
2D Structure
Properties
Molecular Formula |
C56H42O12 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
(1R,2S,3S,9R,10R,17R)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |
InChI |
InChI=1S/C56H42O12/c57-30-9-1-25(2-10-30)44-47-38(20-36(63)22-40(47)65)50-52-43(68-56(50)28-7-15-33(60)16-8-28)24-41(66)51-49(45(53(44)54(51)52)26-3-11-31(58)12-4-26)39-21-37(64)23-42-48(39)46(29-17-34(61)19-35(62)18-29)55(67-42)27-5-13-32(59)14-6-27/h1-24,44-46,49-50,53,55-66H/t44-,45-,46-,49-,50-,53+,55+,56+/m1/s1 |
InChI Key |
VOANMQWFRWOKSM-ATGKYDEGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=C5C3=C([C@@H]2C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C(=C6)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Synonyms |
Vaticanol B |
Origin of Product |
United States |
Isolation and Purification Methodologies for Vaticanol B
Extraction Techniques from Biological Matrices (e.g., Plant Barks, Leaves)
Vaticanol B is commonly extracted from dried and ground plant tissues. Methanol (B129727) and acetone (B3395972) are frequently used solvents for the initial extraction of oligostilbenes from plant matrices like the leaves of Dryobalanops aromatica or the stem bark of Vatica odorata. jst.go.jpresearchgate.netresearchgate.net The extraction is often performed under conditions such as reflux to enhance the yield of compounds. jst.go.jp Following extraction, the solution is typically filtered to remove insoluble plant material and then concentrated under vacuum to obtain a crude extract. jst.go.jp This crude extract, which contains a complex mixture of compounds including this compound, is the starting material for subsequent purification steps.
Chromatographic Separation Strategies (e.g., Thin-Layer Chromatography, Vacuum Liquid Chromatography, Radial Chromatography, Column Chromatography on Silica (B1680970) Gel)
Chromatographic methods are essential for separating this compound from other compounds present in the crude extract. Various techniques, ranging from simple to more advanced chromatography, are employed.
Column chromatography on silica gel is a widely used method for initial fractionation of the crude extract. jst.go.jpgriffith.edu.au Gradient elution with solvent systems of increasing polarity, such as combinations of n-hexane, ethyl acetate, and methanol, are commonly used to separate compounds based on their differing affinities for the stationary phase. jst.go.jp
Vacuum Liquid Chromatography (VLC) and Radial Chromatography (RC) are also utilized for the fractionation and purification of extracts containing this compound. innovareacademics.inbris.ac.ukresearchgate.net These techniques can be particularly useful for handling larger quantities of extract and achieving preliminary separation.
Thin-Layer Chromatography (TLC) is often employed for monitoring the separation process and for bioassay-guided purification, where fractions are tested for biological activity to guide further isolation efforts. jst.go.jpinnovareacademics.inuitm.edu.my
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of this compound to obtain a high-purity compound. griffith.edu.auripublication.com Reversed-phase C18 columns are commonly used with gradient elution systems, such as mixtures of methanol or acetonitrile (B52724) with water, often containing a small percentage of an acid like trifluoroacetic acid. griffith.edu.auripublication.comkoreascience.kr Detection is typically performed using UV absorption at specific wavelengths, such as 215 nm and 283 nm, which are characteristic of stilbenoid compounds. ripublication.comkoreascience.kr
Advanced Purification Techniques for Complex Oligomers
Purifying complex oligostilbenes like this compound, especially from rich natural sources, often requires advanced techniques to achieve high purity. While the provided sources primarily detail standard chromatographic methods, the complexity of oligomeric structures can necessitate multiple rounds of chromatography and optimization of conditions. Techniques such as countercurrent chromatography or specialized preparative HPLC columns might be employed for separating closely related isomers or removing trace impurities, although these specific applications for this compound are not explicitly detailed in the provided snippets. The process of obtaining pure oligostilbenes can be laborious due to their structural similarities and the minute quantities often present in plant matter. acs.org
Structure Elucidation Approaches for Vaticanol B
Spectroscopic Techniques in Structural Characterization
Spectroscopic methods provide essential data on the functional groups, connectivity, and spatial arrangement of atoms within the Vaticanol B molecule. biocrick.comresearchgate.netresearchgate.netresearchgate.netinnovareacademics.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structure elucidation of natural products, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning proton and carbon signals and determining coupling patterns and correlations. biocrick.comresearchgate.netresearchgate.netresearchgate.netinnovareacademics.in
1D NMR (¹H and ¹³C NMR): These spectra provide information on the types of protons and carbons present, their chemical environments, and their relative numbers. Analysis of chemical shifts and coupling constants in the ¹H NMR spectrum helps identify different proton systems (e.g., aromatic, aliphatic, hydroxyl). The ¹³C NMR spectrum reveals the different types of carbon atoms. biocrick.comresearchgate.netresearchgate.netresearchgate.netinnovareacademics.in
2D NMR: To establish connectivity and through-space relationships, various 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, revealing direct or vicinal proton-proton connectivities. usm.my
HMQC (Heteronuclear Multiple Quantum Correlation) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. usm.my
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons and through heteroatoms, helping to piece together the molecular framework. usm.my
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveal through-space correlations between protons that are spatially close to each other, regardless of bond connectivity. This information is vital for determining the relative stereochemistry and conformation of the molecule. biocrick.comresearchgate.net
Detailed analysis of NMR data allows researchers to build the planar structure of this compound, identifying the individual resveratrol (B1683913) units and how they are linked together. biocrick.comresearchgate.netresearchgate.netresearchgate.netinnovareacademics.in
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its substructures. biocrick.comresearchgate.netresearchgate.netinnovareacademics.inthermofisher.com
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provide accurate mass measurements that allow for the determination of the elemental composition of the molecule. griffith.edu.au For this compound, HRMS confirms the molecular formula C₅₆H₄₂O₁₂. nih.gov
FABMS (Fast Atom Bombardment Mass Spectrometry): FABMS is another ionization technique that has been used in the characterization of resveratrol derivatives, providing molecular ion peaks that support the molecular weight. usm.my
Analysis of the fragmentation pattern in the mass spectrum can provide clues about the substructures present in this compound, as the molecule breaks down into characteristic fragments under ionization conditions. oak.go.krwikipedia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide complementary information about the presence of chromophores and functional groups in this compound. biocrick.comresearchgate.netresearchgate.netinnovareacademics.in
UV-Vis Spectroscopy: UV-Vis spectra indicate the presence of conjugated systems, such as the aromatic rings present in the resveratrol units. The absorption maxima (λmax) and their intensities (log ε) provide information about the nature and extent of conjugation. innovareacademics.inusm.myresearchgate.net
IR Spectroscopy: IR spectroscopy reveals the presence of specific functional groups based on characteristic vibrational frequencies. For this compound, IR spectra show absorption bands corresponding to hydroxyl groups (-OH), aromatic C=C stretches, and C-O stretches, consistent with its polyphenolic nature. innovareacademics.inusm.myresearchgate.net
Chiroptical Properties and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
This compound possesses multiple chiral centers, and determining its absolute configuration is crucial for a complete structural description. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are valuable for this purpose. nih.govresearchgate.netscispace.comspectroscopyeurope.comspectroscopyasia.comull.es CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum can provide information about the absolute configuration of chiral centers, especially when chromophores are in proximity to these centers. spectroscopyeurope.comspectroscopyasia.comull.es Comparison of experimental CD spectra with calculated spectra or with the spectra of structurally related compounds with known absolute configurations can help assign the stereochemistry of this compound. researchgate.netscispace.comspectroscopyeurope.comspectroscopyasia.comull.es
X-ray Crystallography for this compound Structure Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure, including the absolute configuration, of a crystalline compound. researchgate.netresearchgate.net While obtaining suitable crystals of complex natural products can be challenging, X-ray diffraction studies on this compound or its derivatives have been reported. griffith.edu.auresearchgate.netresearchgate.net For instance, X-ray diffraction studies on a permethyl ether derivative of this compound were used to establish its crystalline structure and absolute configuration. griffith.edu.au This technique provides precise bond lengths, bond angles, and spatial relationships between atoms, offering unambiguous confirmation of the structure deduced from spectroscopic data. griffith.edu.au
Computational Chemistry in Structure Confirmation and Stereochemical Analysis
Computational chemistry methods, such as molecular modeling and Density Functional Theory (DFT) calculations, play an increasingly important role in complementing experimental data for structure elucidation and stereochemical analysis. biocrick.comnih.govnih.govwarwick.ac.ukunifap.br
Molecular Modeling: Molecular modeling can be used to explore possible conformations of this compound and to visualize its three-dimensional structure based on spectroscopic data. unifap.br
DFT Calculations for Spectroscopic Data Prediction: DFT calculations can predict spectroscopic parameters, such as NMR chemical shifts and CD spectra, for proposed structures and different stereoisomers. spectroscopyasia.comnih.govwarwick.ac.uk Comparing the predicted data with the experimental spectra helps validate the assigned structure and determine the most plausible stereochemical arrangement. spectroscopyasia.comnih.govwarwick.ac.uk Computational approaches can also assist in understanding the relative stabilities of different conformers and stereoisomers. nih.gov
By integrating computational results with experimental spectroscopic and crystallographic data, a more comprehensive and confident structure elucidation of this compound can be achieved. biocrick.comnih.govnih.gov
Challenges in Stereochemical Elucidation of this compound and Related Oligomers
The complexity in determining the stereochemical configuration of this compound and other resveratrol oligomers stems from several factors. These oligomers are formed by the coupling of multiple resveratrol units, leading to structures with numerous asymmetric carbons and diverse cyclic frameworks, including heterocyclic and bicyclo ring systems fishersci.cachem960.com. This inherent structural complexity results in a large number of possible stereoisomers, including diastereomers, epimers, enantiomers, and rotamers, making their differentiation challenging fishersci.cachem960.com.
Traditional spectroscopic methods, while essential for establishing the connectivity of these molecules, are often insufficient on their own for a complete stereochemical assignment. Detailed spectral studies, particularly comprehensive NMR analysis (including 1D and 2D techniques like COSY, HSQC, and HMBC), are crucial for deciphering the complex spin systems and correlations within these oligomers fishersci.casemanticscholar.org. However, distinguishing between the subtle spectroscopic differences arising from different stereoisomers requires careful interpretation and often necessitates the use of complementary techniques.
Challenges in assigning relative and absolute configurations are frequently encountered uni.lu. While 2D NMR spectra can help elucidate connectivity, resolving the relative and absolute stereochemistry has often proven difficult . For instance, determining the absolute configuration of stilbenoid oligomers, such as the viniferins, is noted as particularly challenging, with many compounds reported with only their relative configurations assigned uni.lu. The absence of a dedicated stereocontrolling element during the natural oligomerization process of resveratrol can lead to a lack of regioisomeric or stereochemical preference in coupling, although the optical activity of most isolated natural products suggests mediation by a chiral entity .
Further complicating the process is the potential for inconsistent regio- and stereospecificity during the addition of resveratrol units to form higher-order oligomers uni.lu. This variability contributes to the diversity of structures and the difficulty in predicting or easily determining their precise stereochemical makeup.
Obtaining sufficient quantities of pure resveratrol oligomers, including this compound, can also be a limiting factor in their structural and stereochemical characterization embrapa.br. The isolation of these compounds from natural sources or their synthesis can be challenging, impacting the ability to perform comprehensive spectroscopic analyses and other studies required for definitive stereochemical assignments. Techniques such as conformational analysis, often involving computational methods, and comparison of spectroscopic data with known compounds or synthetic derivatives are valuable tools employed to overcome these challenges in stereochemical elucidation semanticscholar.org.
Biosynthesis of Vaticanol B
Identification of Biosynthetic Precursors (e.g., Resveratrol)
Resveratrol (B1683913) (3,5,4'-trihydroxystilbene) is the fundamental precursor for the biosynthesis of Vaticanol B and other oligostilbenoids found in plants like those in the Dipterocarpaceae family. biocrick.comjst.go.jpmdpi.com Resveratrol itself is a product of the phenylpropanoid pathway, originating from the aromatic amino acid L-phenylalanine. mdpi.com The oxidative coupling of resveratrol monomers leads to the formation of dimeric, trimeric, tetrameric, and higher-order oligomers, including this compound, which is a tetramer. biocrick.comjst.go.jpmdpi.com Studies have indicated that resveratrol is indeed the biosynthetic origin for such oligomers. scispace.com
Enzymatic Pathways and Key Biosynthetic Enzymes
The formation of oligostilbenoids like this compound from resveratrol is primarily mediated by oxidative coupling reactions catalyzed by enzymes such as peroxidases and laccases. um.edu.myresearchgate.net These enzymes contain metal cofactors (iron in peroxidases, copper in laccases) that facilitate electron transfer, crucial for the oxidative process. um.edu.my While the precise enzymatic pathway leading specifically to this compound is not fully elucidated, the general mechanism involves the generation of phenoxyl radicals from resveratrol units, followed by their coupling. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these enzymatic couplings are critical in determining the specific oligostilbenoid structure formed. researchgate.netresearchgate.net
Genetic Basis of this compound Biosynthesis (e.g., Gene Cluster Identification)
While the genetic basis for the biosynthesis of some natural products involves identifiable gene clusters semanticscholar.orgrsc.org, specific gene clusters directly responsible for the biosynthesis of complex oligostilbenoids like this compound have not been definitively reported in the provided search results. The enzymes involved, such as stilbene (B7821643) synthase (which produces resveratrol) and oxidative coupling enzymes (peroxidases, laccases), are encoded by specific genes. The coordinated expression and activity of these genes and their corresponding enzymes are necessary for oligostilbenoid production. Further research is needed to identify potential gene clusters or the specific genetic regulation governing the oligomerization steps leading to this compound.
Oxidative Coupling Mechanisms in Oligostilbenoid Formation
The formation of oligostilbenoids, including this compound, proceeds through oxidative coupling mechanisms involving resveratrol units. This process typically involves the enzymatic oxidation of resveratrol to generate phenoxyl radicals. researchgate.netresearchgate.net These highly reactive radicals then undergo coupling reactions, forming new carbon-carbon and carbon-oxygen bonds. researchgate.netresearchgate.net The regioselectivity of these coupling reactions is crucial and can lead to various linkage patterns between the resveratrol units, resulting in the diverse array of oligostilbenoid structures observed in nature. researchgate.netresearchgate.net Proposed mechanisms often involve intermolecular trapping of quinone methide intermediates. researchgate.net The specific positions involved in the radical coupling dictate the resulting oligomer structure, such as the 3-8' or 8-8' linkages observed in different stilbene dimers. oeno-one.eu
Biosynthetic Engineering Strategies for this compound Production or Diversification
Biosynthetic engineering approaches can be employed to potentially enhance the production of this compound or create novel oligostilbenoid structures. Strategies could involve the manipulation of genes encoding key enzymes in the resveratrol biosynthetic pathway (e.g., stilbene synthase) to increase the supply of the precursor. mdpi.com Furthermore, engineering the enzymes responsible for oxidative coupling could potentially alter the regioselectivity and stereoselectivity of the oligomerization process, leading to increased yields of this compound or the production of structural analogs. researchgate.net While direct examples of biosynthetic engineering specifically for this compound were not detailed in the search results, the general principles of metabolic engineering applied to stilbene biosynthesis, such as utilizing tissue culture or biotransformation techniques, are relevant. mdpi.com
Biological Activities and Potential Applications of Vaticanol B
Antioxidant Properties
Oligostilbenes, including this compound, are known for their antioxidant properties. biocrick.comresearchgate.netresearchgate.net Antioxidants play a role in protecting cells from damage caused by free radicals. Studies have evaluated the antioxidant activity of this compound and other resveratrol (B1683913) derivatives, often using in vitro assays. researchgate.netresearchgate.netcabidigitallibrary.org
Antifungal Activities
This compound has demonstrated antifungal activities. biocrick.comresearchgate.net Research has investigated its efficacy against various pathogenic fungi. researchgate.netcabidigitallibrary.org For instance, this compound has shown inhibitory activity on the conidial germination of Fusarium oxysporum. researchgate.netcabidigitallibrary.org The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values can be determined to assess the potency of its antifungal effects. researchgate.net
Other Reported Biological Activities
Beyond antioxidant and antifungal effects, this compound has been reported to exhibit other biological activities. These include anti-inflammatory, antiproliferative, and antimicrobial activities. jst.go.jpbiocrick.com More recent studies have highlighted its antiviral potential, particularly against hepatitis C virus (HCV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). jst.go.jpjst.go.jpresearchgate.netmdpi.comjst.go.jp this compound has been shown to inhibit HCV infection by interfering with viral entry and slightly suppressing viral replication. jst.go.jpjst.go.jpjst.go.jp It has also been reported to inhibit the entry of SARS-CoV-2 by interfering with the binding of the receptor-binding domain to the ACE2 receptor. jst.go.jp Additionally, this compound has been studied for its potential to regulate endoplasmic reticulum stress-induced cell death. biocrick.com
Here is a table summarizing some reported biological activities of this compound:
| Biological Activity | Organism/Assay | Notes | References |
| Antiviral | Hepatitis C Virus (HCV) | Inhibits entry and replication, potent virucidal effect. | jst.go.jpjst.go.jpjst.go.jp |
| Antiviral | SARS-CoV-2 | Inhibits entry by interfering with ACE2 binding. | jst.go.jp |
| Antifungal | Fusarium oxysporum | Inhibits conidial germination. | researchgate.netcabidigitallibrary.org |
| Antioxidant | In vitro assays | Radical scavenging activity. | biocrick.comresearchgate.netresearchgate.netcabidigitallibrary.org |
| Anti-inflammatory | Not specified in provided snippets | Reported activity. | jst.go.jpbiocrick.com |
| Antiproliferative | Not specified in provided snippets | Reported activity. | jst.go.jpbiocrick.com |
| Antimicrobial | Staphylococcus aureus | Reported activity. | jst.go.jpbiocrick.comresearchgate.net |
| Regulation of ER stress-induced cell death | Not specified in provided snippets | Reported activity. | biocrick.com |
Biological Activities and Mechanisms of Vaticanol B Excluding Human Clinical Data
In Vitro Pharmacological Profiling and Cellular Assays
Laboratory studies using cell-based models and biochemical assays have provided insights into the potential therapeutic properties of Vaticanol B.
Studies have evaluated the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. While this compound did not exhibit significant cytotoxicity against several cancer cell lines tested, exceptions included SH-SY5Y and HL60 cells. physiology.org
Research indicates that this compound possesses cytotoxic properties against the human breast cancer cell line T-47D, with an inhibitory concentration 50% (IC50) of 119.30 ± 0.54 µM. innovareacademics.in It also demonstrated activity against murine leukemia P-388 cells, showing an IC50 of 56.8 ± 2.3 µM. innovareacademics.in In comparison, ε-viniferin, another stilbene (B7821643) oligomer, showed higher activity against T-47D cells, and balanocarpol was more active against Staphylococcus aureus. innovareacademics.in An ethanol (B145695) extract containing this compound, along with other stilbenoids, exhibited anticancer activity against mouse sarcoma 180 cells with an IC50 of 29.5 μM in an in vitro assay. capes.gov.br
It is worth noting that vaticanol C, an isomer of this compound, has been reported to exert stronger cytotoxic properties against a variety of cancer cell lines, primarily by reducing mitochondrial membrane potential and activating caspases. physiology.orgoup.com
| Cell Line | Type | IC50 (µM) | Citation |
| T-47D | Breast Cancer | 119.30 ± 0.54 | innovareacademics.in |
| P-388 | Murine Leukemia | 56.8 ± 2.3 | innovareacademics.in |
| Sarcoma 180 (Extract) | Mouse Sarcoma | 29.5 | capes.gov.br |
| SH-SY5Y | Neuroblastoma | Activity noted | physiology.org |
| HL60 | Leukemia | Activity noted | physiology.org |
This compound has demonstrated potent anti-inflammatory activity in the mouse macrophage cell line RAW 264.7. physiology.orgphysiology.orgresearchgate.net When these cells were exposed to lipopolysaccharide (LPS), this compound inhibited the production of various inflammatory modulators, including tumor necrosis factor-α (TNF-α), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). physiology.orgphysiology.org This inhibitory effect was observed to be significantly greater compared to that of monomeric or dimeric resveratrol (B1683913). physiology.org The anti-inflammatory property of this compound is suggested to stem, at least in part, from the regulation of proinflammatory gene expression and the prevention of eicosanoid production. physiology.org
Investigations into the antiviral properties of this compound have revealed its activity against the Hepatitis C Virus (HCV) in hepatoma cell lines. researchgate.netnih.govjst.go.jpjst.go.jpresearchgate.net this compound inhibited HCV infection in a dose-dependent manner. researchgate.netnih.govjst.go.jpjst.go.jp The 50% effective concentration (EC50) for this compound against HCV was determined to be 3.6 µg/mL, while its cytotoxic concentration 50% (CC50) was significantly higher at 559.5 µg/mL, resulting in a selectivity index of 155.4. researchgate.netnih.govjst.go.jpjst.go.jpresearchgate.net A time-of-addition study indicated that the loss of infectivity of HCV virions occurred largely upon pretreatment with this compound. researchgate.netnih.govjst.go.jpjst.go.jp Furthermore, the addition of this compound after viral entry led to a slight but statistically significant suppression of HCV replication and protein expression in HCV-infected cells and a subgenomic HCV replicon system. researchgate.netnih.govjst.go.jpjst.go.jp These findings suggest that this compound primarily acts on the viral entry step, with a weaker inhibitory effect on the post-entry stage. researchgate.netnih.govjst.go.jpjst.go.jp Co-treatment of this compound with daclatasvir, an HCV NS5A inhibitor, resulted in an increased anti-HCV effect. researchgate.netnih.govjst.go.jpjst.go.jp
| Target | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index | Citation |
| Hepatitis C Virus | Cell-based (Hepatoma) | 3.6 | 559.5 | 155.4 | researchgate.netnih.govjst.go.jpjst.go.jpresearchgate.net |
This compound has been reported to possess antimicrobial activity against Staphylococcus aureus. researchgate.net In one study evaluating the antimicrobial activity of stilbene oligomers, this compound showed inhibition zones of 5 ± 0.12 mm against Escherichia coli and 4 ± 0.14 mm against Staphylococcus aureus. innovareacademics.in Among the tested compounds in that study, this compound exhibited less activity against both bacterial strains compared to other stilbene oligomers like ε-viniferin (against E. coli) and balanocarpol (against S. aureus). innovareacademics.in While the search results mention the antimicrobial and antifungal activities of other microalgae and compounds against various bacteria and fungi, including marine bacteria, E. coli, and S. aureus, specific detailed in vitro data for this compound against a broad spectrum of microorganisms or microalgae were not prominently featured in the provided snippets. researchgate.netekb.egmdpi.commdpi.comnih.gov
| Microorganism | Assay Type | Inhibition Zone (mm) | Citation |
| Escherichia coli | Agar Diffusion | 5 ± 0.12 | innovareacademics.in |
| Staphylococcus aureus | Agar Diffusion | 4 ± 0.14 | innovareacademics.in |
| Staphylococcus aureus | Activity noted | Not specified | researchgate.net |
While stilbenoids, including resveratrol and its oligomers like this compound, are generally associated with antioxidative activity physiology.org, specific detailed data from in vitro cellular or enzymatic antioxidant assays for this compound were not extensively provided in the search results. The results mention the use of assays like DPPH and ABTS for evaluating antioxidant activity of other compounds and plant extracts biorxiv.orgresearchgate.netmdpi.comnih.govencyclopedia.pub, but direct experimental data quantifying the antioxidant potential of this compound in these assays was not found within the provided snippets.
This compound has been shown to influence enzyme activity, specifically in the context of inflammation. In studies using the RAW 264.7 macrophage cell line, this compound was found to prevent the activation of cytosolic phospholipase A2 (cPLA2). physiology.org This effect was associated with the inhibition of eicosanoid production, such as PGE2. physiology.org The prevention of cPLA2 activation by this compound was assessed by examining the phosphorylation status of the enzyme. physiology.org This suggests a mechanism by which this compound exerts its anti-inflammatory effects, by modulating the activity of key enzymes involved in inflammatory pathways. physiology.orguliege.bebiorxiv.orgnih.govnih.gov
| Enzyme | Effect | Mechanism | Cellular Model | Citation |
| cPLA2 | Inhibition | Prevention of activation (phosphorylation) | RAW 264.7 macrophages | physiology.org |
Antioxidant Activities in Cellular or Enzymatic Assays
Molecular and Cellular Mechanisms of Action
The biological effects of this compound are mediated through its interactions with specific molecular targets and cellular processes.
This compound has demonstrated a protective effect against ER stress-induced cell death. physiology.orgphysiology.orgnih.govnih.govphysiology.orgoncotarget.com It achieves this, in part, by suppressing the induction of genes targeted by the unfolded protein response (UPR), such as glucose-regulated protein 78 (GRP78) and C/EBP-homologous protein (CHOP), following exposure to ER stressors. physiology.orgphysiology.orgnih.govphysiology.orgoncotarget.com This suggests that this compound contributes to improving the ER environment and reducing the burden of ER stress. physiology.org Unlike some other protective agents, the protective effect of this compound against ER stress does not appear to stem from the activation of the UPR. physiology.org
This compound exhibits potent anti-inflammatory properties. physiology.orgphysiology.orgnih.govphysiology.orgresearchgate.netiajps.com In studies utilizing mouse macrophage cell lines, this compound significantly inhibited the production of various inflammatory modulators, including tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and prostaglandin E2 (PGE2), to a greater extent than monomeric or dimeric resveratrol when cells were exposed to lipopolysaccharide (LPS). physiology.orgphysiology.orgnih.govphysiology.org This anti-inflammatory effect is likely attributed, at least in part, to the regulation of proinflammatory gene expression and the prevention of eicosanoid production. physiology.org
This compound plays a significant role in regulating basic gene expression, contributing to its effects on both ER stress and inflammation. physiology.orgphysiology.orgnih.govphysiology.org It has been specifically observed to suppress the induction of UPR-targeted genes like GRP78 and CHOP. physiology.orgphysiology.orgnih.govphysiology.org The anti-inflammatory activity of this compound is also partly derived from its ability to regulate the expression of proinflammatory genes. physiology.org
A key mechanism underlying this compound's beneficial effects is its role in preventing the leakage of proteins from the ER into the cytosol and maintaining the integrity of the ER membrane. physiology.orgphysiology.orgnih.govnih.govphysiology.orgiajps.com This action is proposed as a mechanism by which this compound improves the ER environment, reduces the protein load on the ER, and functions as an anti-inflammatory agent. physiology.orgphysiology.orgnih.govphysiology.orgiajps.com
This compound has been identified as an antiviral compound with activity against the Hepatitis C Virus (HCV). researchgate.netjst.go.jpkobe-u.ac.jp Studies have demonstrated that this compound inhibits HCV infection in a dose-dependent manner. researchgate.netjst.go.jpkobe-u.ac.jp Time-of-addition studies have indicated that this compound primarily targets the viral entry step, significantly reducing the infectivity of HCV virions upon pretreatment. researchgate.netjst.go.jpkobe-u.ac.jp Although its main effect is on entry, this compound also showed a slight but statistically significant suppression of HCV replication and protein expression at the post-entry stage. researchgate.netjst.go.jpkobe-u.ac.jp Beyond HCV, this compound has also been identified as a potent inhibitor of the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the host ACE2 protein, suggesting a potential target related to viral entry for SARS-CoV-2 as well. mdpi.com
Apoptosis Induction in Cellular Models
Studies have investigated the capacity of this compound to induce apoptosis in various cellular models. Apoptosis, or programmed cell death, is a critical process in development and disease, and its dysregulation is implicated in conditions such as cancer.
Research indicates that this compound can influence cellular pathways related to cell cycle progression and apoptosis. For instance, some oligostilbenoids, including this compound, have been shown to significantly increase the expression of p21, a protein known to block cell cycle progression. biocrick.com These compounds were also observed to downmodulate cyclin D1 expression and extracellular signal-regulated kinase (ERK) activation, further suggesting an impact on cell cycle regulation. biocrick.com
While Vaticanol C, an isomer of this compound, has demonstrated strong cytotoxicity against various tumor cell lines, mainly by reducing mitochondrial membrane potential and activating caspases, the specific mechanisms of apoptosis induction by this compound in cellular models have also been explored. physiology.orgresearchgate.net this compound has been reported to induce apoptosis in various human cancer cell lines. scispace.com
Interactive Data Table: Effects of this compound and Related Compounds on Cellular Markers (Based on available data)
| Compound | Effect on p21 Expression | Effect on Cyclin D1 Expression | Effect on ERK Activation | Apoptosis Induction |
| This compound | Increased | Downmodulated | Downmodulated | Reported |
| Hemsleyanol D | Increased | - | - | - |
| Resveratrol | Increased | Downmodulated | Downmodulated | Reported |
| (+)-alpha-viniferin | - | - | - | Induced |
| Vaticanol C | - | - | - | Strong Induction |
This compound has also been identified as an agent that protects against endoplasmic reticulum (ER) stress-induced cell death. physiology.orgphysiology.orgnih.gov It suppressed the induction of unfolded protein response-targeted genes such as glucose-regulated protein 78 (GRP78) and C/EBP-homologous protein (CHOP) after cells were treated with ER stressors. physiology.orgphysiology.orgnih.gov This suggests a role in regulating cellular stress responses that can be linked to apoptotic pathways.
Preclinical In Vivo Studies (Non-Human Models)
Preclinical in vivo studies using animal models are crucial for evaluating the potential efficacy and understanding the behavior of compounds in a complex biological system before any human trials. These studies assess efficacy, as well as pharmacokinetic and pharmacodynamic properties. eddc.sg
Efficacy in Animal Models of Disease (e.g., Tumor Xenografts, Infection Models, Inflammatory Models)
Research has explored the efficacy of this compound and related compounds in various animal models of disease.
In the context of cancer, while Vaticanol C has shown antitumor activity against allografted sarcoma S-180 in an animal model and inhibited tumor growth and metastasis in a mouse model of metastatic mammary carcinoma, specific detailed findings on this compound's efficacy in tumor xenograft models were less prominent in the provided results. biocrick.comnih.gov However, resveratrol oligomers, in general, are being investigated for their anticancer properties in various animal models. semanticscholar.org Xenograft models, which involve implanting human cancer cells or tissues into immunodeficient mice, are commonly used for evaluating the efficacy of cancer therapeutics. iitri.orgxiahepublishing.comnih.govmdpi.commdpi.com
This compound has demonstrated anti-inflammatory activity in cellular models, specifically in the mouse macrophage cell line RAW 264.7. physiology.orgphysiology.orgnih.gov It inhibited the production of inflammatory modulators such as tumor necrosis factor-alpha, nitric oxide, and prostaglandin E2 to a greater extent than monomeric or dimeric resveratrol after exposure to lipopolysaccharide. physiology.orgphysiology.orgnih.gov This strong anti-inflammatory effect observed in a cellular model suggests potential for in vivo anti-inflammatory applications, although specific in vivo inflammatory models involving this compound were not detailed in the provided results.
Regarding infection models, this compound has been identified as an antiviral compound against the Hepatitis C Virus (HCV) in cellular assays. jst.go.jp It inhibited HCV infection in a dose-dependent manner in Huh7it-1 cells. jst.go.jp While this shows promise, the provided information does not include data on this compound's efficacy in in vivo infection models. Animal models are utilized to study various infections, including respiratory syncytial virus (RSV), to evaluate potential therapeutics. creative-diagnostics.com
This compound has also shown the most potent inhibition of human salivary and pancreatic α-amylases in in vitro studies compared to resveratrol and other stilbenoid tetramers, suggesting a potential role in managing postprandial hyperglycemia. researchgate.net While this indicates a potential therapeutic area, in vivo studies in animal models specifically evaluating this effect of this compound were not detailed.
Pharmacokinetic and Pharmacodynamic Studies in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK) and what effects it has on the body (PD). eddc.sgnih.gov These studies help determine the relationship between drug exposure and response. eddc.sg
While the importance of PK/PD studies in animal models for drug development is well-established, and such studies are conducted for various compounds, including other drugs like donepezil, specific detailed pharmacokinetic and pharmacodynamic data for this compound in animal models were not extensively provided in the search results. nih.govresearchgate.netlongdom.org The complexity and low content of naturally occurring resveratrol oligomers, including this compound, in plants can make obtaining sufficient amounts for extensive biological evaluation, including in vivo PK/PD studies, challenging and has limited the progression of some resveratrol oligomers in drug development. mdpi.com However, the observed biological activities in cellular and some preliminary animal studies suggest that further in vivo PK/PD characterization of this compound would be valuable to understand its behavior and effects in living systems.
Identification of Key Pharmacophores and Active Moieties
This compound's structure, as a resveratrol tetramer, contains multiple phenolic hydroxyl groups and a complex arrangement of fused cyclic frameworks, including heterocyclic and bicyclo ring systems nih.govbiocrick.com. These features are considered key pharmacophores contributing to its biological activities. The presence of multiple hydroxyl groups, characteristic of polyphenols, is often associated with antioxidant and radical scavenging activities core.ac.ukresearchgate.net. Studies on other stilbenoids suggest that the number and position of hydroxyl groups can significantly influence activity, as seen with the increased toxicity to microorganisms with a higher number of hydroxyl groups in some cases mdpi.com. The specific arrangement and accessibility of these hydroxyl groups within the three-dimensional structure of this compound likely contribute to its interactions with biological targets.
Furthermore, fragments of this compound have been investigated to identify potential bioactive pharmacophores. One study suggested that a specific moiety of this compound could contain the bioactive pharmacophore responsible for its activity against the SARS-CoV-2 viral spike/ACE2 interaction, holding promise for further medicinal chemistry transformations griffith.edu.au. This highlights that specific substructures within the larger tetrameric framework may be critical for particular activities.
Impact of Oligomerization and Stereochemistry on Biological Activity
The oligomerization of resveratrol units into structures like this compound has a profound impact on biological activity compared to the monomeric form. This compound, being a tetramer, has demonstrated stronger activities in certain assays than monomeric or dimeric resveratrol. For instance, this compound showed greater inhibition of inflammatory modulators compared to monomeric or dimeric resveratrol in a mouse macrophage cell line nih.govphysiology.org. Similarly, in studies on α-amylase inhibition, this compound was the most potent inhibitor among tested resveratrol tetramers, while resveratrol and a vatalbinoside A (another tetramer) were poor inhibitors, and hopeaphenol (B230904) (another tetramer) showed moderate inhibition nih.govresearchgate.net. This suggests that the increased molecular size and complexity resulting from tetramerization, along with the specific linkages and three-dimensional arrangement, are crucial for enhanced activity in certain contexts.
The complex stereochemistry arising from numerous asymmetric carbons and various frameworks in resveratrol oligomers is also a critical factor nih.gov. While specific detailed data on the impact of each stereocenter in this compound is limited in the search results, the significant structural diversity and complex configurations resulting from the oxidative coupling processes during oligomer synthesis underscore the potential for stereoisomers to exhibit different bioactivities nih.govresearchgate.net. Studies on other oligostilbenoids suggest that stereochemistry can influence scavenging activity core.ac.uk.
Comparative Analysis with Monomeric and Dimeric Resveratrol Derivatives
Comparative studies consistently show that this compound, as a resveratrol tetramer, often exhibits distinct and sometimes superior biological activities compared to its monomeric (resveratrol) and dimeric counterparts.
In the context of anti-inflammatory activity and regulation of endoplasmic reticulum stress, this compound demonstrated a much greater inhibitory effect on inflammatory modulators than monomeric or dimeric resveratrol nih.govphysiology.org.
For α-amylase inhibition, this compound was found to be the most potent among resveratrol, hopeaphenol, and vatalbinoside A, while resveratrol and vatalbinoside A were poor inhibitors nih.govresearchgate.net. This indicates that merely being a tetramer is not sufficient for high activity; the specific structural arrangement within the tetramer, as seen in this compound, is key researchgate.net.
In antiviral studies against SARS-CoV-2, this compound, along with other tetramers like hopeaphenol and vatalbinoside A, were identified as potent inhibitors of viral entry by blocking the interaction of the viral spike protein with the ACE2 receptor, whereas monomeric resveratrol showed lower antifouling activity and higher toxicity in a different study griffith.edu.auresearchgate.netresearchgate.netifremer.fr.
However, the relationship between oligomerization and activity is not always a simple increase with size. For example, in a study on tyrosinase inhibition, the inhibitory activity of resveratrol oligomers was strongly reduced by increasing polymerization, suggesting that for this specific target, smaller size might be more favorable, and the double bond in the stilbene skeleton was critical tandfonline.com. This highlights that the optimal degree of oligomerization and specific structural features are target-dependent.
The following table summarizes some comparative activity data:
| Compound | Structure Type | Anti-inflammatory Activity (vs. LPS) | α-Amylase Inhibition (Salivary IC₅₀) | SARS-CoV-2 Spike/ACE2 Binding Inhibition |
| Resveratrol | Monomer | Less potent than this compound nih.govphysiology.org | Poor inhibitor nih.govresearchgate.net | Lower activity than tetramers ifremer.fr |
| Dimeric Resveratrol | Dimer | Less potent than this compound nih.govphysiology.org | Less effect than tetramers acs.org | |
| This compound | Tetramer | Strong inhibitor nih.govphysiology.org | Potent inhibitor (5.3 ± 0.3 μM) nih.gov | Potent inhibitor researchgate.netresearchgate.net |
| Hopeaphenol | Tetramer | Moderate inhibitor nih.govresearchgate.net | Potent inhibitor researchgate.netresearchgate.net | |
| Vatalbinoside A | Tetramer | Poor inhibitor nih.govresearchgate.net | Potent inhibitor researchgate.netresearchgate.net |
Note: Data is compiled from multiple sources and activities are measured in different assay systems, thus direct quantitative comparison across different activities should be made with caution.
Conformational Analysis and Bioactive Conformations
The flexibility of a molecule like this compound, with its multiple rotatable bonds and complex ring systems, means it can exist in various conformations. The "bioactive conformation" is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target to exert its effect irbbarcelona.org. Predicting these conformations for flexible molecules is challenging but crucial for understanding ligand-target interactions and for drug design irbbarcelona.orgub.eduschrodinger.com.
While detailed experimental data on the bioactive conformation of this compound bound to specific targets is not extensively available in the search results, computational methods such as molecular docking and molecular dynamics simulations are employed to predict plausible binding poses and conformations griffith.edu.auresearchgate.net. Studies investigating the binding of this compound to targets like the SARS-CoV-2 spike/ACE2 complex have utilized these in silico approaches to understand how the molecule fits into the binding site and what conformation it might adopt griffith.edu.auresearchgate.netresearchgate.net.
Ligand-Target Interaction Analysis Based on SAR
Ligand-target interaction analysis aims to understand the specific non-covalent forces (such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking) that drive the binding of a ligand like this compound to its biological target biorxiv.orgbhu.ac.in. By correlating the structural features of this compound and its analogues with their observed activities, researchers can infer which parts of the molecule are involved in key interactions with the target protein.
For this compound's activity against the SARS-CoV-2 spike/ACE2 interaction, molecular docking and dynamics simulations have been used to analyze its binding to the ACE2 target site griffith.edu.auresearchgate.netresearchgate.net. These studies suggest that hydrophobic interactions play a significant role in the binding of this compound to ACE2 griffith.edu.au. The hydrophobic properties of the target site and the physicochemical properties of this compound are compared to explain the affinity griffith.edu.au. Analysis of hydrogen bond distances between the ligand and amino acid residues in the binding site also provides insights into the interaction griffith.edu.au.
In the case of α-amylase inhibition, molecular docking studies have supported the experimental inhibition data for this compound and its analogues, providing insights into how these molecules interact with the enzyme's active site nih.govresearchgate.net. The specific structural configurations of this compound are believed to explain its stronger inhibition compared to other analogues researchgate.net.
Understanding these specific interactions at the molecular level, based on SAR data and computational modeling, is crucial for identifying the critical binding elements (pharmacophores) and for designing modified analogues with improved potency, selectivity, or other desired properties. The complexity of this compound's structure suggests that its interactions with targets are likely multifaceted, involving contributions from various parts of the molecule.
Conclusion and Future Perspectives
Vaticanol B is a structurally complex resveratrol (B1683913) tetramer found in various plants of the Dipterocarpaceae family. Its isolation from natural sources is achieved through a combination of extraction and chromatographic techniques, with advanced methods often required for purification. Spectroscopic techniques, particularly NMR and MS, are indispensable for its structural characterization. This compound has demonstrated a range of biological activities, including antioxidant, antifungal, and notably, antiviral effects against HCV and SARS-CoV-2.
Future research on this compound could focus on several areas. Further detailed studies on its mechanism of action for its various biological activities would be valuable. Investigating its pharmacokinetics in biological systems would provide crucial data for understanding its in vivo behavior. While challenging, developing efficient synthetic routes could provide a more sustainable source of this compound and its analogs for further research and potential development. Exploring the potential synergistic effects of this compound with other compounds could also be a fruitful area of investigation.
Analytical Methodologies for Vaticanol B Quantification and Detection
Quantitative Analysis in Biological Samples (e.g., Cell Culture Media, Fermentation Broths, Animal Tissues)
Quantitative analysis of Vaticanol B in biological matrices requires methods capable of separating it from complex sample components and accurately measuring its concentration.
HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a common technique for the analysis of phenolic compounds like stilbenoids, including this compound. innovareacademics.inresearchgate.netbiointerfaceresearch.com This method separates compounds based on their interaction with a stationary phase and a mobile phase, with detection relying on their absorption of UV light. DAD allows for the acquisition of full UV spectra, which can aid in peak identification and purity assessment. While specific detailed protocols for this compound quantification in biological samples using only HPLC-UV/DAD were not extensively detailed in the search results, HPLC is a fundamental step in the isolation and analysis of this compound from plant extracts, often followed by other detection methods like NMR or MS. biocrick.cominnovareacademics.inbris.ac.ukresearchgate.netgriffith.edu.au The UV activity of stilbenoids makes UV/DAD a relevant detection method. researchgate.netresearchgate.net
LC-MS/MS is a powerful and sensitive technique widely used for the quantification of analytes in complex biological matrices. waters.comugm.ac.idpharmanueva.com This method combines the separation capabilities of HPLC with the selective detection and identification power of mass spectrometry. LC-MS/MS allows for the detection of specific ions corresponding to the target analyte, providing high sensitivity and selectivity, which is particularly important for analyzing compounds present at low concentrations in biological samples. LC/MS analysis has been used in the identification and analysis of this compound in plant extracts. jst.go.jpresearchgate.net Specifically, LC/MS with electrospray ionization (ESI) in positive mode has been reported for this compound, showing a protonated molecule ion at m/z 907.5 [M + H]+. jst.go.jp This indicates that LC-MS/MS would be a suitable method for quantitative analysis by monitoring specific transitions of the parent ion and its fragments.
GC-MS is typically used for the analysis of volatile or semi-volatile compounds. scielo.org.mxscielo.org.mxsemanticscholar.org this compound is a large, complex oligostilbenoid tetramer with a molecular weight of 906.9 g/mol . nih.gov Due to its size and structure, it is unlikely to be sufficiently volatile for direct analysis by GC-MS without prior derivatization. jfda-online.com While GC-MS is a valuable tool for analyzing other types of compounds in biological and plant samples, the search results did not indicate its direct application for the analysis of intact this compound. Therefore, GC-MS is generally not applicable for the direct quantification of this compound.
Capillary Electrophoresis (CE) is a technique that separates analytes based on their charge-to-size ratio within a capillary tube. mdpi.comresearchgate.net CE offers high separation efficiency and can be coupled with various detectors, including UV or mass spectrometry. While CE is utilized for the analysis of various biomolecules and compounds, the search results did not provide specific examples or methods for the analysis or quantification of this compound using Capillary Electrophoresis. mdpi.comresearchgate.netcore.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) (if applicable)
Qualitative Analysis for Detection and Identification in Complex Mixtures
Qualitative analysis aims to detect and identify the presence of this compound in complex mixtures, such as crude plant extracts or biological samples. Techniques like LC-MS, often combined with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), are invaluable for this purpose. ugm.ac.idresearchgate.net By analyzing the mass-to-charge ratio of the parent ion and its fragmentation pattern, this compound can be identified even in the presence of numerous other compounds. jst.go.jpresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for the structural elucidation and confirmation of isolated compounds like this compound. biocrick.cominnovareacademics.inbris.ac.ukresearchgate.netgriffith.edu.au UV spectroscopy also plays a role in the initial detection of stilbenoids based on their characteristic UV absorption profiles. researchgate.net
Method Validation Parameters (e.g., Sensitivity, Selectivity, Accuracy, Precision)
Method validation is essential to ensure that an analytical method is reliable and suitable for its intended purpose. Key validation parameters include:
Sensitivity: The ability of the method to detect and quantify the analyte at low concentrations. This is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). innovareacademics.inwaters.compharmanueva.comnih.govscholars.directnih.gov
Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. innovareacademics.inbiointerfaceresearch.compharmanueva.com
Accuracy: The closeness of the measured value to the true value. biointerfaceresearch.comwaters.compharmanueva.comnih.govnih.gov
Precision: The reproducibility of the measurements under defined conditions, typically expressed as relative standard deviation (RSD). pharmanueva.comnih.govscholars.directnih.gov
Here is a table summarizing typical validation parameters based on similar analytical methods:
| Validation Parameter | Description | Typical Evaluation Metrics |
| Sensitivity | Ability to detect and quantify low concentrations | Limit of Detection (LOD), Limit of Quantification (LOQ) innovareacademics.inwaters.compharmanueva.comnih.govscholars.directnih.gov |
| Selectivity | Ability to measure the analyte specifically in a complex matrix | Absence of interference from other components innovareacademics.inbiointerfaceresearch.compharmanueva.com |
| Accuracy | Closeness of measured values to true values | Recovery studies, comparison with known standards biointerfaceresearch.comwaters.compharmanueva.comnih.govnih.gov |
| Precision | Reproducibility of measurements | Repeatability (intra-day), Intermediate precision (inter-day), Relative Standard Deviation (RSD) pharmanueva.comnih.govscholars.directnih.gov |
| Linearity | Proportionality between analyte concentration and detector response | Correlation coefficient (R²), calibration curve innovareacademics.inbiointerfaceresearch.comwaters.compharmanueva.comnih.govnih.gov |
| Range | The interval of concentrations over which the method is linear and accurate | Defined concentration range biointerfaceresearch.compharmanueva.comnih.govnih.gov |
| Robustness | Insensitivity of the method to small variations in method parameters | Evaluation of method performance under minor changes biointerfaceresearch.compharmanueva.comnih.gov |
| Stability | Ability of the analyte and samples to remain unchanged over time | Assessment of sample and standard stability scholars.directnih.gov |
Cheminformatics and Computational Studies of Vaticanol B
Molecular Docking and Molecular Dynamics Simulations with Biological Targets
Molecular docking studies have been used to predict the binding affinity and interaction modes of Vaticanol B with various biological targets. For instance, this compound has shown potent inhibitory effects against human salivary and pancreatic α-amylases, and molecular docking studies supported these experimental findings by suggesting a competitive inhibition mode and a high binding affinity at the enzyme's active site. nih.govresearchgate.netfigshare.comuq.edu.aunih.govacs.org The docking top score results indicated a favorable binding energy of -8.5 kcal/mol for this compound at the α-amylase active site, which may contribute to its higher inhibition potency compared to resveratrol (B1683913) (-7.8 kcal/mol). nih.gov
This compound has also been investigated for its potential against SARS-CoV-2. In silico binding studies, including molecular docking and molecular dynamics simulations, have been conducted to explore its interaction with the SARS-CoV-2 viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) complex. griffith.edu.augriffith.edu.auresearchgate.net These studies suggested that this compound, along with its isomer (-)-hopeaphenol, displayed a high affinity for blocking the binding of the viral spike with ACE2. griffith.edu.augriffith.edu.auresearchgate.net Molecular dynamics simulations have been used to further explore the stability of ligand-target complexes and analyze the molecular mechanisms of protein-target interactions. nih.govresearchgate.netresearchgate.net The binding of these natural products to the ACE2 target site appears to be driven more by van der Waals and hydrophobic interactions. griffith.edu.au
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the structural features of compounds with their biological activities. researchgate.netunimi.itresearchgate.net These models can help in understanding the structural requirements for activity and guiding the design of new, more potent derivatives. While direct QSAR modeling specifically focused on a large series of this compound derivatives is not extensively detailed in the provided results, the application of QSAR modeling to stilbenoids, the class of compounds to which this compound belongs, has been reported. unimi.itresearchgate.netnih.gov For example, QSAR studies have been used in conjunction with molecular docking to elucidate molecular interactions and predict antiviral activity for stilbenoid derivatives. unimi.it The number and position of hydroxyl groups on the stilbenoid core have been shown to play a key role in biological activity, suggesting that structural modifications can influence potency. nih.gov The development of QSAR models for this compound derivatives could provide valuable insights for optimizing their biological activities.
Future Directions and Research Gaps in Vaticanol B Studies
Exploration of Uninvestigated Biological Activities and Therapeutic Potential
Current research has highlighted Vaticanol B's anti-inflammatory, antioxidant, and anticancer properties, as well as activity against endoplasmic reticulum (ER) stress and the hepatitis C virus (HCV). biocrick.comresearchgate.netjst.go.jpphysiology.orgnih.gov It has also shown potential in regulating fat metabolism and inhibiting bacterial type III secretion systems and α-amylase. biocrick.comresearchgate.netresearchgate.net However, many potential biological activities remain largely unexplored. Future studies should aim to:
Investigate this compound's effects on a wider range of cancer cell lines and explore the underlying mechanisms of action beyond apoptosis induction observed with related compounds like Vaticanol C. biocrick.comoup.comresearchgate.net
Delve deeper into its anti-inflammatory pathways, potentially identifying novel targets or broader impacts on immune responses. biocrick.comphysiology.orgnih.gov
Explore its antioxidant capacity in complex biological systems and assess its potential in mitigating oxidative stress-related diseases. biocrick.com
Evaluate its activity against other viruses and pathogens, building on the promising results seen with HCV and herpes simplex virus. researchgate.netjst.go.jpnews-medical.net
Further characterize its impact on metabolic pathways, including detailed studies on glucose and lipid metabolism regulation. biocrick.com
Assess its potential in neurological disorders, given its effects on ER stress, which is implicated in various pathological situations. biocrick.comphysiology.orgnih.gov
Explore its potential as a non-toxic, eco-friendly antifouling agent, building on initial promising results. ifremer.fr
Detailed research findings on specific activities, while promising, often provide initial insights, indicating a need for more comprehensive studies to elucidate mechanisms and confirm therapeutic potential. For example, while this compound inhibited inflammatory modulators like TNF-α, nitric oxide, and prostaglandin (B15479496) E₂, the full spectrum of its anti-inflammatory targets and pathways requires further mapping. biocrick.comphysiology.orgnih.gov
Challenges and Opportunities in this compound Biosynthesis and Sustainable Production
This compound is primarily isolated from natural plant sources, which presents challenges for sustainable and large-scale production due to factors like plant availability, geographical limitations, and the efficiency of extraction and purification processes. biocrick.comresearchgate.net
Challenges include:
Low natural abundance in source plants.
Variability in yield based on plant species, growth conditions, and extraction methods.
Labor-intensive and costly isolation and purification procedures. researchgate.net
Opportunities for sustainable production lie in:
Optimizing extraction and purification techniques to improve efficiency and reduce environmental impact.
Exploring alternative natural sources or cultivation methods that yield higher concentrations of this compound.
Developing biotechnological approaches, such as microbial fermentation or plant cell culture, for controlled and scalable biosynthesis. researchgate.net Research into the biosynthesis of resveratrol (B1683913) oligomers provides a foundation, but the specific pathways for complex tetramers like this compound need further elucidation to enable successful bioengineering. acs.org
Investigating enzymatic biotransformation methods, similar to those used for related stilbenoids, to potentially enhance yield or create novel derivatives. researchgate.net
Addressing these challenges is crucial for ensuring a consistent and sufficient supply of this compound for extensive research and potential therapeutic development. The concept of sustainable production is gaining importance across various industries, including the production of bioactive compounds. mdpi.comnso-journal.orgrsc.org
Advancements in Synthetic Approaches and Development of this compound Derivative Libraries
Chemical synthesis offers an alternative or complementary route to obtaining this compound and its analogs, providing control over structure and enabling the creation of derivative libraries. acs.org However, the complex structure of this compound, a resveratrol tetramer, poses significant synthetic challenges. acs.org
Research gaps and future directions include:
Developing more efficient, cost-effective, and scalable total synthesis routes for this compound. researchgate.netacs.orgnih.gov While progress has been made in the synthesis of related resveratrol oligomers, the specific synthesis of this compound remains complex. acs.orgnih.govnih.gov
Exploring novel synthetic methodologies, potentially leveraging computation-guided approaches, to overcome current limitations in regioselectivity and stereochemistry. researchgate.netnih.gov
Designing and synthesizing libraries of this compound derivatives with modified structures to explore structure-activity relationships (SAR). This is essential for identifying moieties responsible for specific biological activities and potentially developing compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. biorxiv.org
Investigating semi-synthetic approaches utilizing readily available resveratrol monomers or dimers as starting materials.
Advancements in synthetic chemistry, including flow chemistry and the use of novel reagents, could offer new avenues for the efficient construction of complex molecules like this compound. researchgate.netthieme.de
Integration of Omics Data for Comprehensive Understanding of this compound Effects (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of how this compound interacts with biological systems, integrating data from various omics platforms is essential. mdpi.comuclastresslab.org
Future research should focus on:
Applying transcriptomics (studying gene expression) to identify the complete set of genes whose activity is altered by this compound treatment in various cell types or model organisms. fmach.itresearchgate.netfrontiersin.org
Utilizing proteomics (studying protein expression and modification) to understand how this compound affects protein levels, post-translational modifications, and protein-protein interactions. frontiersin.orguliege.be
Integrating transcriptomic and proteomic data to correlate changes in mRNA levels with protein abundance, providing insights into regulatory mechanisms. frontiersin.orguliege.be
Exploring other omics approaches, such as metabolomics (studying metabolites) and lipidomics (studying lipids), to capture the broader impact of this compound on cellular metabolism. uclastresslab.org
Using integrated omics data to construct biological networks and pathways affected by this compound, identifying key nodes and potential therapeutic targets.
Integrating multi-omics data requires sophisticated bioinformatics tools and analytical approaches to handle large datasets and extract meaningful biological insights. mdpi.comuclastresslab.org
Development of Novel Analytical Probes for this compound Tracking in Biological Systems
Understanding the pharmacokinetics, distribution, metabolism, and excretion (ADME) of this compound in biological systems is crucial for assessing its therapeutic potential. This requires sensitive and specific analytical methods, as well as tools for tracking the compound in complex biological matrices.
Research gaps include:
Developing highly sensitive and specific analytical methods, such as advanced mass spectrometry-based techniques, for the quantification of this compound in biological samples (e.g., plasma, tissues, cells). nih.gov
Designing and synthesizing fluorescent or radioactive probes that can specifically bind to or incorporate into this compound, allowing for its visualization and tracking in live cells, tissues, or model organisms.
Developing biosensors or other analytical tools for real-time monitoring of this compound concentrations in biological fluids or specific cellular compartments.
Applying microfabrication techniques to create sampling probes with high spatiotemporal resolution for in vivo monitoring of this compound distribution and metabolism. nih.gov
Such analytical advancements would provide invaluable data on this compound's behavior in biological systems, informing dosage, administration routes (though dosage information itself is excluded from this article), and potential efficacy in target tissues.
Q & A
Q. How to integrate multi-omics data to elucidate this compound’s systemic effects?
Q. What ethical considerations are critical for in vivo studies of this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies: justify sample size via power analysis, minimize suffering through humane endpoints, and obtain ethics board approval. For human cell lines, verify informed consent and anonymize data .
Q. How to validate novel molecular targets of this compound using biochemical assays?
- Methodological Answer : Perform pull-down assays with biotinylated this compound and mass spectrometry for target identification. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Functional validation can use kinase activity assays or reporter gene systems .
Q. What methodologies assess synergistic effects between this compound and other chemopreventive agents?
Q. What challenges arise in the total synthesis of this compound, and how are they addressed?
- Methodological Answer : Stereochemical complexity requires asymmetric catalysis (e.g., Sharpless epoxidation) and protective group strategies. Retrosynthetic analysis guides fragment coupling (e.g., Suzuki-Miyaura for biaryl bonds). Optimize yields via microwave-assisted synthesis or flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
